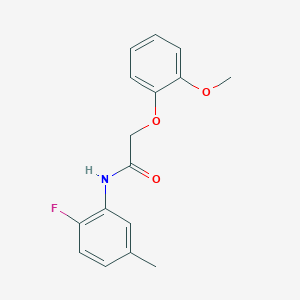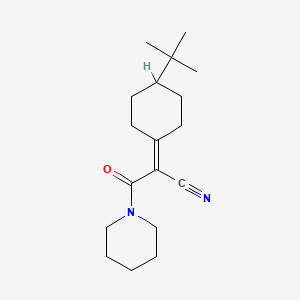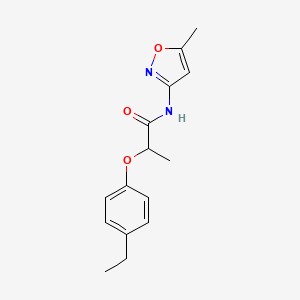![molecular formula C13H25N2O4P B6045514 diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B6045514.png)
diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate, also known as CHP, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. CHP belongs to the class of hydrazine-containing phosphonates, which have been shown to exhibit various biological activities, including antiviral, antibacterial, and anticancer properties. In
Scientific Research Applications
Diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
In addition to its anticancer activity, this compound has also been shown to exhibit antiviral and antibacterial properties. Studies have shown that this compound can inhibit the replication of various viruses, including HIV-1, HSV-1, and HCV. This compound has also been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including MRSA and E. coli.
Mechanism of Action
The mechanism of action of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate is not fully understood. However, studies have suggested that this compound exerts its biological activity by targeting multiple signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. In addition, this compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to inhibit the replication of various viruses, leading to the suppression of viral infection. In addition, this compound has been shown to exhibit antibacterial activity, leading to the inhibition of bacterial growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate in lab experiments is its potent biological activity. This compound has been shown to exhibit potent anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. In addition, this compound is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to using this compound in lab experiments. One of the limitations is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its therapeutic applications. In addition, the mechanism of action of this compound is not fully understood, which may hinder its further development as a therapeutic agent.
Future Directions
There are several future directions for the study of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate. One direction is to further elucidate the mechanism of action of this compound. Understanding the molecular targets of this compound may provide insights into its biological activity and potential therapeutic applications. Another direction is to optimize the synthesis and purification of this compound to improve its yield and purity. This may facilitate the further development of this compound as a therapeutic agent. Finally, future studies should focus on the in vivo efficacy and toxicity of this compound to evaluate its potential as a therapeutic agent.
Synthesis Methods
The synthesis of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate involves the reaction of diethyl phosphite with cyclohexanone and hydrazine hydrate in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Properties
IUPAC Name |
N-[(E)-cyclohexylmethylideneamino]-2-diethoxyphosphorylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2O4P/c1-3-18-20(17,19-4-2)11-13(16)15-14-10-12-8-6-5-7-9-12/h10,12H,3-9,11H2,1-2H3,(H,15,16)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPNERRIBBHLKA-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)NN=CC1CCCCC1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CC(=O)N/N=C/C1CCCCC1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methylphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6045440.png)
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)
![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)

![7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6045478.png)

![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)

![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6045519.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6045537.png)
![2-({2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6045539.png)
